molecular formula C22H21N5O3 B2771922 N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide CAS No. 371925-01-8

N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide

Cat. No.: B2771922
CAS No.: 371925-01-8
M. Wt: 403.442
InChI Key: AZIDKDZHBCHBHV-UHFFFAOYSA-N
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Description

The compound “N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-3-yl)}carboxamide” is a complex organic molecule. It appears to contain functional groups such as an imino group, a carboxamide group, and a methoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . This involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . These reactions are facilitated by the use of catalysts and reducing agents .

Scientific Research Applications

Synthesis and Applications in Drug Development

Research in the field of organic chemistry has led to the synthesis of various heterocyclic compounds, showcasing methodologies that might be applicable to compounds like N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide. For instance, the development of novel benzodifuranyl and thiazolopyrimidines derivatives has been linked to potential anti-inflammatory and analgesic properties, indicating a route for drug discovery and development (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Some derivatives of structurally complex compounds have been explored for their antimicrobial activities. For example, the synthesis of novel 1,2,4-triazol-3-one derivatives has demonstrated good activity against test microorganisms, suggesting a potential for similar compounds to be researched for antimicrobial applications (Fandaklı et al., 2012).

Analytical and Quality Control Techniques

The development and application of nonaqueous capillary electrophoresis for the separation of related substances in pharmaceutical compounds underscore the importance of analytical techniques in quality control processes. This methodology could be relevant for analyzing the purity and composition of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide and its derivatives (Ye et al., 2012).

Potential Anticancer and Anti-5-lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives has been explored for anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of complex heterocyclic compounds. This research indicates a promising area for the application of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide in the development of new therapeutic agents (Rahmouni et al., 2016).

Properties

IUPAC Name

N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-24-21(28)16-12-17-20(25-18-6-4-5-11-26(18)22(17)29)27(19(16)23)13-14-7-9-15(30-2)10-8-14/h4-12,23H,3,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDKDZHBCHBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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